molecular formula C6H9NO2 B1148774 4-oxopiperidine-3-carbaldehyde CAS No. 164789-94-0

4-oxopiperidine-3-carbaldehyde

Cat. No.: B1148774
CAS No.: 164789-94-0
M. Wt: 127.14116
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Description

4-oxopiperidine-3-carbaldehyde is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It is a derivative of piperidine, featuring a ketone group at the fourth position and an aldehyde group at the third position on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-oxopiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . Another method includes the cyclization of 4-aminobutanal followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or potassium permanganate (KMnO4) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: 4-oxopiperidine-3-carboxylic acid.

    Reduction: 4-hydroxypiperidine-3-carbaldehyde.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets, primarily through its reactive aldehyde and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    4-oxopiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-hydroxypiperidine-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a ketone.

    4-aminopiperidine-3-carbaldehyde: Similar structure but with an amino group instead of a ketone.

Uniqueness

4-oxopiperidine-3-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

164789-94-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14116

Origin of Product

United States

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